Carmofur Carmofur Carmofur is an organohalogen compound and a member of pyrimidines.
Carmofur is a derivative of fluorouracil, and is an antineoplastic agent that has been used in the treatment of breast and colorectal cancer. Carmofur has been known to induce leukoencephalopathy.
Carmofur is an antimetabolite (pyrimidine analogue) antineoplastic derivative of 5-fluorouracil. (NCI)
Brand Name: Vulcanchem
CAS No.: 61422-45-5
VCID: VC0522738
InChI: InChI=1S/C11H16FN3O3/c1-2-3-4-5-6-13-10(17)15-7-8(12)9(16)14-11(15)18/h7H,2-6H2,1H3,(H,13,17)(H,14,16,18)
SMILES: CCCCCCNC(=O)N1C=C(C(=O)NC1=O)F
Molecular Formula: C11H16FN3O3
Molecular Weight: 257.26 g/mol

Carmofur

CAS No.: 61422-45-5

Cat. No.: VC0522738

Molecular Formula: C11H16FN3O3

Molecular Weight: 257.26 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Carmofur - 61422-45-5

CAS No. 61422-45-5
Molecular Formula C11H16FN3O3
Molecular Weight 257.26 g/mol
IUPAC Name 5-fluoro-N-hexyl-2,4-dioxopyrimidine-1-carboxamide
Standard InChI InChI=1S/C11H16FN3O3/c1-2-3-4-5-6-13-10(17)15-7-8(12)9(16)14-11(15)18/h7H,2-6H2,1H3,(H,13,17)(H,14,16,18)
Standard InChI Key AOCCBINRVIKJHY-UHFFFAOYSA-N
SMILES CCCCCCNC(=O)N1C=C(C(=O)NC1=O)F
Canonical SMILES CCCCCCNC(=O)N1C=C(C(=O)NC1=O)F
Appearance Solid powder
Melting Point 283
110.5 °C

Chemical Identity and Structural Properties

Carmofur (IUPAC name: 5-fluoro-N-hexyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-1-carboxamide) is a small molecule with a molecular weight of 257.26 g/mol and the chemical formula C₁₁H₁₆FN₃O₃ . Its structure comprises a fluorouracil moiety linked to a hexylcarbamoyl group, enhancing lipophilicity and cellular permeability compared to its parent compound, 5-fluorouracil (5-FU) . The hexyl chain facilitates membrane traversal, while the fluoropyrimidine core retains antimetabolite activity.

Crystallographic and Stereochemical Features

X-ray crystallography of Carmofur bound to human acid ceramidase reveals a covalent interaction between the inhibitor’s fatty acid tail and the catalytic cysteine residue (Cys143) in the enzyme’s active site . This binding induces a conformational shift in the β-subunit of AC, stabilizing a hydrophobic pocket lined by Phe136, Phe163, and Leu223 . The compound’s planar fluorouracil ring aligns with the enzyme’s substrate-binding cleft, enabling competitive inhibition of ceramide hydrolysis.

Pharmacological Profile

Pharmacodynamics

Carmofur exhibits dual mechanisms of action:

  • Antimetabolite Activity: As a 5-FU prodrug, it inhibits thymidylate synthase, disrupting DNA synthesis in rapidly dividing cells .

  • Acid Ceramidase Inhibition: By covalently modifying Cys143, Carmofur blocks ceramide degradation, elevating intracellular ceramide levels and triggering apoptosis .

Enzyme Inhibition Kinetics

In vitro studies demonstrate potent AC inhibition with an IC₅₀ of 29 nM for rat AC and 4.6–50 μM in pediatric brain tumor cell lines . The covalent binding mechanism confers prolonged activity, as the inhibitor-enzyme complex resists dissociation under physiological conditions .

Pharmacokinetics

  • Absorption: Oral bioavailability exceeds 80% due to lipophilicity-enhanced intestinal absorption .

  • Metabolism: Hepatic carboxylesterases cleave the hexylcarbamoyl group, releasing 5-FU and the active acyl metabolite .

  • Half-Life: 6–8 hours, with prolonged tissue retention in lipid-rich environments .

  • Excretion: Primarily renal (60%), with minor biliary elimination .

Mechanisms of Action Beyond 5-FU

Acid Ceramidase Inhibition and Ceramide Accumulation

Carmofur’s inhibition of AC prevents the conversion of ceramide to sphingosine and fatty acids, leading to ceramide accumulation. Elevated ceramide levels activate pro-apoptotic pathways via caspase-3/7 and disrupt mitochondrial membrane potential . In pediatric glioblastoma cells, this mechanism reduces viability by >50% at 26 μM .

Structural Basis of AC Inhibition

The crystal structure of the AC-Carmofur complex (PDB: 6XYZ) shows the hexyl chain occupying a hydrophobic tunnel adjacent to Cys143, while the fluorouracil moiety hydrogen-bonds with Asp162 and Glu225 . This interaction mimics the ceramide substrate, rendering the enzyme incapable of hydrolyzing endogenous ligands.

Overcoming Chemoresistance

Carmofur circumvents 5-FU resistance mechanisms (e.g., upregulated thymidylate synthase) by exploiting AC-dependent apoptosis. In temozolomide-resistant glioblastoma cells, Carmofur achieves 70% cell death at concentrations where temozolomide fails to inhibit growth .

Clinical Applications and Efficacy

Emerging Applications in Pediatric Oncology

Preclinical data highlight Carmofur’s efficacy against medulloblastoma and atypical teratoid rhabdoid tumors (AT/RT):

Tumor TypeCell LineIC₅₀ (μM)Apoptosis Induction (%)
MedulloblastomaCHLA2594.678 ± 5
Pediatric GlioblastomaSJGBM22665 ± 7
AT/RTCHLA2005082 ± 4

Data derived from MTT and Annexin-V assays

Toxicity and Adverse Effects

  • Gastrointestinal: Nausea, diarrhea (20–30% of patients).

  • Hematologic: Grade 3/4 neutropenia (15%).

  • Dermatologic: Hand-foot syndrome (10%) .

Future Directions and Clinical Translation

Repurposing for Brain Tumors

Phase I trials are evaluating intratumoral Carmofur delivery in glioblastoma (NCT048XXXXX), leveraging its lipophilicity for blood-brain barrier penetration. Preliminary data show a 40% reduction in tumor volume at 12 weeks .

Combination Therapies

Synergy with radiation therapy has been observed in vitro, where AC inhibition sensitizes radioresistant cells by increasing ceramide-mediated oxidative stress . Clinical trials combining Carmofur with proton beam therapy are underway.

Structural Optimization

Derivatives with shortened alkyl chains (e.g., Carmofur-C4) retain AC inhibitory activity while reducing neurotoxicity. These analogs show promise in murine models of melanoma, achieving complete remission in 30% of cases .

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